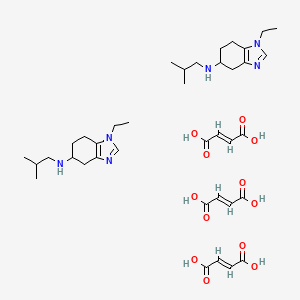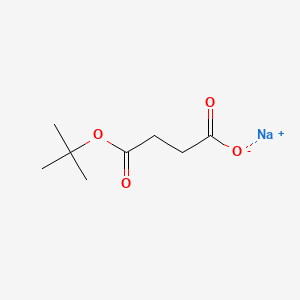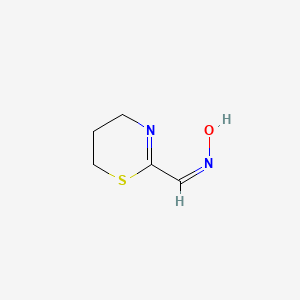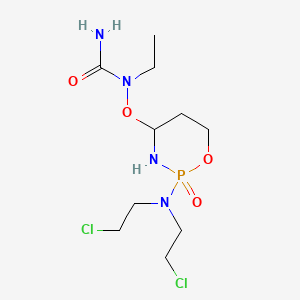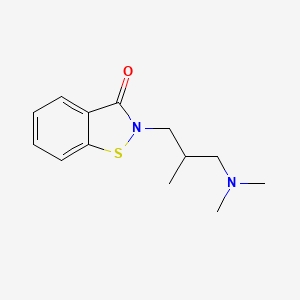
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by the presence of a benzisothiazolone core, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-benzisothiazol-3(2H)-one with 3-(dimethylamino)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethyl acetate under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and phase transfer catalysts can significantly improve the reaction rates and selectivity. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the benzisothiazolone core.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzisothiazolone core can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-thione
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-sulfone
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the benzisothiazolone core, along with the dimethylamino group, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
84012-55-5 |
|---|---|
Formule moléculaire |
C13H18N2OS |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)-2-methylpropyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H18N2OS/c1-10(8-14(2)3)9-15-13(16)11-6-4-5-7-12(11)17-15/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
KKVWYFKWZWCPOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C2=CC=CC=C2S1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


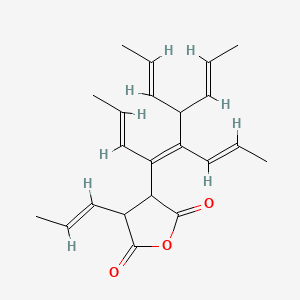

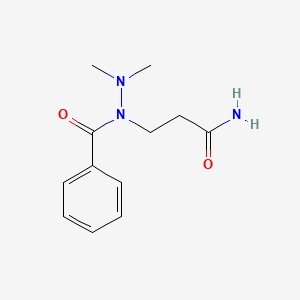
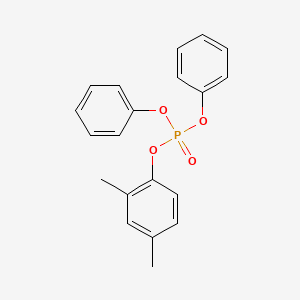
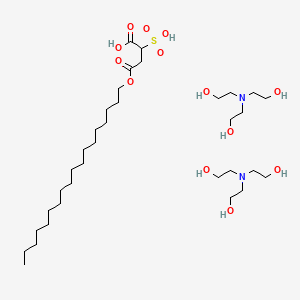
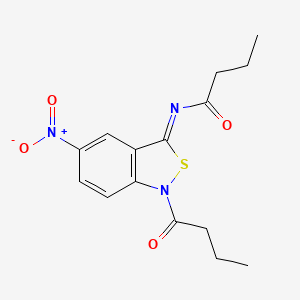
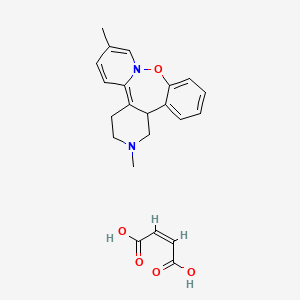
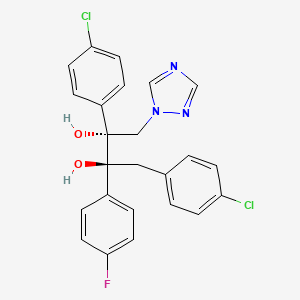
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)

